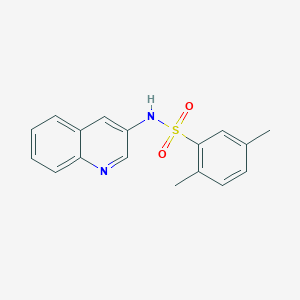
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound that belongs to the class of quinolines It is known for its unique structure, which includes a quinoline moiety attached to a benzenesulfonamide group
準備方法
The synthesis of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves several steps. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, reducing it to a sulfonic acid.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various quinoline derivatives.
科学的研究の応用
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: Research has shown that this compound can act as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), making it a potential candidate for the treatment of diseases related to TNAP activity.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a TNAP inhibitor, it binds to the enzyme’s active site, preventing the dephosphorylation of substrates. This inhibition can affect various biological pathways, including those involved in bone mineralization and inflammation.
類似化合物との比較
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can be compared with other quinoline-based sulfonamides, such as:
2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
2,5-dichloro-N-(3-quinolinyl)benzenesulfonamide: The presence of chloro groups can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1374681-87-4 |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4g/mol |
IUPAC名 |
2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-8-13(2)17(9-12)22(20,21)19-15-10-14-5-3-4-6-16(14)18-11-15/h3-11,19H,1-2H3 |
InChIキー |
VSILXCHFLKNLHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


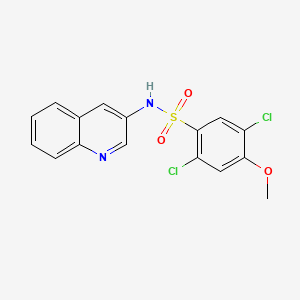
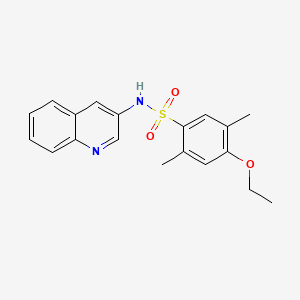
![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
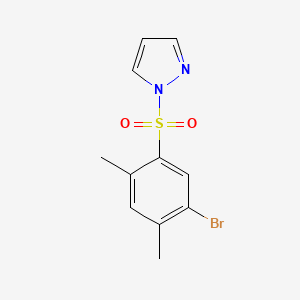
![1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603069.png)
![1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603070.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B603073.png)
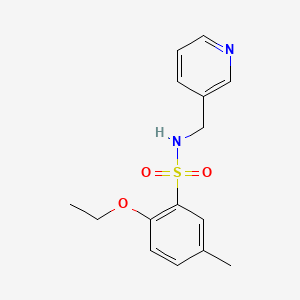

amine](/img/structure/B603077.png)
![Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B603080.png)
![Bis(2-hydroxyethyl)[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B603084.png)
